

Application Notes and Protocols for 4-Methoxy-3-methylphenylacetone in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-3-methylphenylacetone

Cat. No.: B097848

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Methoxy-3-methylphenylacetone, also known as 1-(4-methoxy-3-methylphenyl)propan-2-one (CAS 16882-23-8), is a substituted aromatic ketone with significant potential as a versatile building block in medicinal chemistry.^[1] While direct biological profiling of this specific compound is not extensively documented in publicly available literature, its structural motifs—a substituted phenyl ring and a reactive ketone functionality—are present in a wide array of biologically active molecules. This guide provides an in-depth exploration of its potential applications, drawing on structure-activity relationships of analogous compounds. It also furnishes detailed, field-proven protocols for its synthesis and subsequent derivatization, empowering researchers to leverage this scaffold in drug discovery programs.

Introduction: The Strategic Value of Substituted Phenylacetones

Phenylacetones and related aryl ketones are cornerstone intermediates in the synthesis of pharmaceuticals and other biologically active compounds.^{[1][2]} The substitution pattern on the aromatic ring is a critical determinant of the final compound's pharmacological profile, influencing factors such as target binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

4-Methoxy-3-methylphenylacetone presents a unique combination of features:

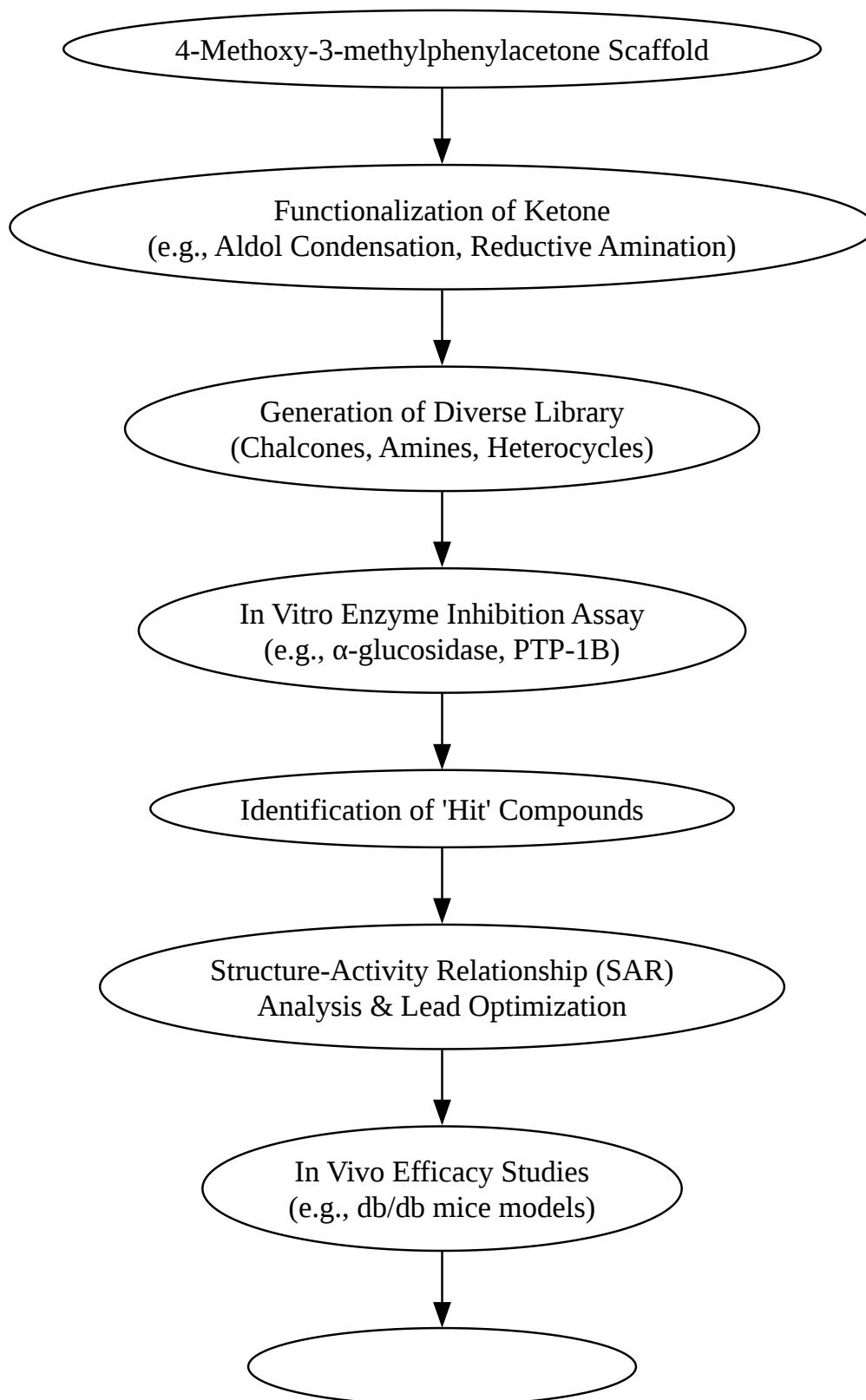
- A Methoxy Group: The methoxy substituent is prevalent in many approved drugs. It can act as a hydrogen bond acceptor, influence metabolic stability, and modulate the electronic properties of the aromatic ring, which can be crucial for ligand-receptor interactions.[3]
- A Methyl Group: This group provides a lipophilic handle that can engage with hydrophobic pockets in protein targets. Its position adjacent to the methoxy group creates a specific electronic and steric environment.
- A Phenylacetone Core: The ketone functionality is a versatile chemical handle for a multitude of synthetic transformations, allowing for the construction of more complex molecular architectures.[4]

These attributes make **4-Methoxy-3-methylphenylacetone** an attractive starting material for generating diverse libraries of compounds for screening against various therapeutic targets.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its effective use in synthesis.

Property	Value	Source
CAS Number	16882-23-8	[1]
Molecular Formula	C ₁₁ H ₁₄ O ₂	[1]
Molecular Weight	178.23 g/mol	[1]
IUPAC Name	1-(4-methoxy-3-methylphenyl)propan-2-one	[1]
Appearance	Expected to be a colorless to pale yellow oil or solid	Inferred
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone)	Inferred


Application Notes: Exploring Therapeutic Potential

The true value of **4-Methoxy-3-methylphenylacetone** lies in its role as a precursor to novel therapeutic agents. By analogy with structurally related acetophenones, propiophenones, and phenylacetones, we can project its utility in several key therapeutic areas.[5][6]

Development of Novel Antidiabetic Agents

Causality: Substituted propiophenone and acetophenone derivatives have been identified as potent inhibitors of enzymes like α -glucosidase and Protein Tyrosine Phosphatase 1B (PTP-1B), both of which are validated targets for type 2 diabetes.[5][7][8] The core phenyl ketone structure serves as a scaffold to which various functionalities can be appended to optimize target engagement.

Proposed Application: **4-Methoxy-3-methylphenylacetone** can serve as a starting point for the synthesis of novel α -glucosidase inhibitors. The ketone can be functionalized to introduce heterocyclic moieties or elongated side chains, which have been shown to enhance inhibitory activity.[8] The 4-methoxy and 3-methyl groups provide a specific substitution pattern to probe the binding pocket of the enzyme for improved potency and selectivity.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the title compound via Friedel-Crafts acylation.

Materials:

- 2-Methylanisole (1.0 eq)
- Chloroacetone (1.1 eq)
- Anhydrous Aluminum Chloride (AlCl_3) (1.2 eq)
- Dichloromethane (DCM), anhydrous
- Hydrochloric Acid (1 M HCl)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- **Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
- **Catalyst Suspension:** To the flask, add anhydrous DCM and cool the flask to 0 °C using an ice bath. Carefully add anhydrous AlCl_3 in portions with stirring to form a suspension.
- **Acylating Agent Addition:** In the dropping funnel, prepare a solution of chloroacetone in anhydrous DCM. Add this solution dropwise to the stirred AlCl_3 suspension over 30 minutes, maintaining the temperature at 0 °C.
- **Arene Addition:** Following the same dropwise addition method, add 2-methylanisole to the reaction mixture.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

- Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over a mixture of crushed ice and 1 M HCl.
- Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
- Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure **4-Methoxy-3-methylphenylacetone**.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectra should correspond to the 1-(4-methoxy-3-methylphenyl)propan-2-one structure.

Protocol 2: Derivatization via Reductive Amination

Principle: Reductive amination is a powerful method to convert ketones into amines, a functional group central to a vast number of pharmaceuticals. This protocol describes the reaction of **4-Methoxy-3-methylphenylacetone** with a primary amine to form an intermediate imine, which is then reduced *in situ* to the corresponding secondary amine.

Materials:

- **4-Methoxy-3-methylphenylacetone** (1.0 eq)
- Benzylamine (or other primary amine) (1.1 eq)
- Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
- Dichloroethane (DCE) or Tetrahydrofuran (THF)

- Acetic Acid (catalytic amount)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- Setup: To a round-bottom flask containing a magnetic stir bar, add **4-Methoxy-3-methylphenylacetone** and the chosen solvent (DCE).
- Amine Addition: Add the primary amine (e.g., benzylamine) followed by a catalytic amount of acetic acid.
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- Reduction: Add sodium triacetoxyborohydride in portions to the reaction mixture. Be cautious as gas evolution may occur.
- Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by TLC.
- Quenching: Carefully quench the reaction by adding saturated NaHCO_3 solution until gas evolution ceases.
- Workup: Extract the mixture three times with ethyl acetate.
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and filter.
- Purification: Concentrate the solvent under reduced pressure and purify the resulting amine derivative by flash column chromatography.

Conclusion and Future Outlook

4-Methoxy-3-methylphenylacetone is a chemical intermediate with considerable, albeit largely untapped, potential in medicinal chemistry. Its specific substitution pattern offers a

unique entry point for probing structure-activity relationships in various target classes. The protocols detailed herein provide a reliable framework for synthesizing this key building block and for elaborating it into more complex, drug-like molecules. As the demand for novel chemical entities continues to grow, the strategic application of versatile scaffolds like **4-Methoxy-3-methylphenylacetone** will be paramount for the efficient discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Methoxy-3-methylphenyl)propan-2-one | C11H14O2 | CID 18628084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone- (3) and 1-(4 hydroxy-phenyl)- butanone- (3) - Google Patents [patents.google.com]
- 3. 1-(p-Methoxyphenyl)-2-propanone | C10H12O2 | CID 31231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pl.bloomtechz.com [pl.bloomtechz.com]
- 5. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methoxyphenylacetone synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-Methoxy-3-methylphenylacetone in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097848#applications-in-medicinal-chemistry-for-4-methoxy-3-methylphenylacetone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com